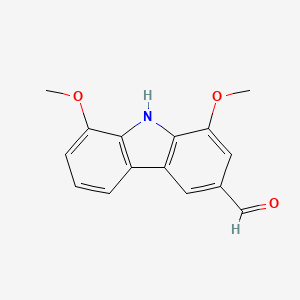
Clausenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clausenal is a natural product found in Clausena heptaphylla with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Clausenal has been studied for its potential antitumor properties. Research indicates that carbazole alkaloids, including this compound, exhibit significant growth inhibitory effects on various tumor cell lines. A study demonstrated that this compound derivatives showed promising activity against wild-type and mutant p53-expressing cells, suggesting a potential role in cancer therapeutics .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | p53 activation |
| 7-Methoxy-heptaphylline | HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde | A549 (lung cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
This compound has demonstrated antibacterial and antifungal activities. For instance, it was shown to inhibit the growth of various bacterial strains, indicating its potential as a natural antimicrobial agent . The compound's mechanism appears to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Applications in Materials Science
Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel materials with specific functional properties. For example, it can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that incorporating carbazole derivatives into polymers can yield materials suitable for electronic applications due to their semiconducting properties .
Case Studies
-
Antitumor Activity Evaluation
A study investigated the effects of this compound and its derivatives on various cancer cell lines, revealing that certain modifications to the this compound structure enhanced its potency against specific tumors. The findings suggested the potential for developing new anticancer agents derived from this compound. -
Nanoparticle Development
Research into the use of this compound in nanoparticle synthesis demonstrated its ability to stabilize nanoparticles while imparting unique optical properties. These nanoparticles showed promise in drug delivery systems due to their biocompatibility and targeted delivery capabilities .
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1,8-dimethoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3 |
InChI-Schlüssel |
HYRVTVDOULJDSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O |
Synonyme |
1,8-dimethoxy-3-formylcarbazole clausenal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















